Oxolamine phosphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.H3O4P/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-5(2,3)4/h5-9H,3-4,10-11H2,1-2H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCWWFOVTFSDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157017 | |
| Record name | Oxolamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-19-5, 131378-45-5 | |
| Record name | 1,2,4-Oxadiazole-5-ethanamine, N,N-diethyl-3-phenyl-, phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxolamine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131378455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxolamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxolamine dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOLAMINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG78UE3PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Pharmaceutical Chemistry Research
In pharmaceutical chemistry, the study of heterocyclic compounds is a cornerstone of drug discovery and development. Oxolamine (B1678060) phosphate (B84403), with its core 1,2,4-oxadiazole (B8745197) structure, is situated within this significant area of research. tandfonline.combohrium.com The 1,2,4-oxadiazole ring is considered a "privileged scaffold" because it is a structural component in a variety of biologically active compounds. nih.govbenthamdirect.com
Research in this field often focuses on several key aspects of molecules like Oxolamine phosphate:
Synthesis and Derivatization: Developing efficient and novel methods for synthesizing the 1,2,4-oxadiazole ring and introducing various functional groups to create derivatives with potentially enhanced or novel biological activities. chim.it
Physicochemical Properties: Characterizing properties such as solubility, stability, and lipophilicity, which are critical for a compound's formulation and pharmacokinetic profile. The phosphate salt form, for instance, is often developed to improve such properties.
Mechanism of Action: Elucidating the molecular pathways through which Oxolamine exerts its effects. Research suggests it has a peripheral action, reducing irritation of nerve receptors in the respiratory tract, as well as potential central inhibitory effects on the cough reflex and anti-inflammatory actions. patsnap.compatsnap.com
The 1,2,4-oxadiazole moiety is often used by medicinal chemists as a bioisostere for ester and amide groups, providing improved metabolic stability and pharmacokinetic properties to a potential drug candidate. chim.itscielo.br
Chemical Synthesis and Derivatization Strategies of Oxolamine Phosphate
Chromatographic Method Development and Validation for Oxolamine (B1678060) Phosphate (B84403)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), play a significant role in separating, identifying, and quantifying Oxolamine phosphate, often in the presence of impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a widely used technique for the analysis of this compound, offering versatility in separating the compound from complex mixtures.
Development of Stability-Indicating RP-HPLC Methods for this compound
Stability-indicating RP-HPLC methods are developed to quantify this compound in the presence of its stress degradation products, ensuring the method's ability to accurately measure the intact drug even when degradation has occurred. A stability-indicating HPLC method with UV detection has been developed for the determination of this compound in oral syrup. rasayanjournal.co.inresearchgate.net This method involved forced degradation studies to demonstrate its capability in the presence of degradation products. rasayanjournal.co.inresearchgate.net The method was validated according to regulatory guidelines, assessing parameters such as system suitability, linearity, sensitivity, specificity, precision, accuracy, ruggedness, and robustness. rasayanjournal.co.inresearchgate.net
Optimization of Mobile Phase and Stationary Phase Chemistry for this compound Resolution
Optimization of the mobile phase and stationary phase is critical for achieving adequate separation and resolution of this compound from other components in a sample. In one developed method, this compound was eluted on an Intersil CN analytical column (250 x 4.6 mm, 5 µm particle size). rasayanjournal.co.inresearchgate.net The mobile phase consisted of a mixture of 0.1% formic acid and acetonitrile (B52724) in a 50:50 v/v ratio, pumped at a flow rate of 0.7 mL/min. rasayanjournal.co.inresearchgate.net UV detection was performed at 292 nm. rasayanjournal.co.inresearchgate.net This method achieved an this compound elution time of approximately 2.277 minutes within a total run time of 5 minutes. rasayanjournal.co.inresearchgate.net Another reported HPLC method for oxolamine citrate (B86180) utilized a Zodiac C18 column (250 mm x 4.6 mm, 5 μm particle size) with a mobile phase of methanol, water, and acetonitrile in an isocratic elution mode at a flow rate of 1.0 mL/min, with UV detection at 245 nm. rasayanjournal.co.in Earlier methods for oxolamine citrate have been noted to have drawbacks such as lack of sensitivity, precision, and accuracy, and some lacked reported forced degradation studies. rasayanjournal.co.in The use of a triple solvent system as a mobile phase can also increase analysis cost. rasayanjournal.co.in
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Determination of this compound
LC-MS/MS is a powerful technique offering high sensitivity and specificity for the quantitative determination of this compound, particularly in complex biological matrices like human plasma. A simple, sensitive, and specific LC-electrospray ionization-mass spectrometry method has been developed for the quantitative determination of this compound in human plasma. researchgate.netjchps.com This method involved liquid-liquid extraction for sample preparation and used Bromhexine as an internal standard. researchgate.netjchps.com Separation was achieved on a Shim-pack ODS column (150 mm × 4.6 mm i.d., 5 µm) using methanol–water (98:2, v/v) as the mobile phase. researchgate.netjchps.com A Turbo-Ion spray source interfaced the HPLC with a triple quadrupole mass spectrometer (MDS Sciex API 4000). researchgate.netjchps.com Quantification was performed using multiple reaction monitoring (MRM), with precursor-product ions m/z 246.3 → 86.1 for this compound and m/z 377.3 → 263.9 for the internal standard. jchps.com The method was validated over a range of 0.5–60 ng/mL, demonstrating acceptable results, a short run time (5.0 min), and a low lower limit of quantification (LLOQ) of 0.5 ng/mL with a decreased plasma volume requirement (250µL). researchgate.netjchps.com
Spectrophotometric Analytical Techniques for this compound
Spectrophotometric methods, particularly UV spectrophotometry, provide relatively simple and cost-effective approaches for the quantitative analysis of this compound.
UV Spectrophotometric Methods for Quantitative Analysis of this compound
UV spectrophotometry is commonly used for the quantitative analysis of this compound in bulk and pharmaceutical formulations. Several UV spectrophotometric methods have been developed for the determination of oxolamine citrate, including methods based on measuring absorbance at 237 nm in methanol, first-order derivative spectroscopy measuring troughs at 229.2 nm in aqueous media, area under the curve technique in the wavelength range 228.6 to 246.4 nm, and second-order derivative UV spectra at 257.2 nm. rasayanjournal.co.inresearchgate.net For this compound specifically, simple, sensitive, precise, accurate, and cost-effective spectrophotometric methods have been developed based on the formation of yellow colored ion pair complexes with acidic dyes like Tropeolineooo and Bromothymol blue. researchgate.netresearchgate.net These methods exhibit maximum absorbance at 430nm and 485nm, respectively. researchgate.netresearchgate.net Calibration curves for these methods are linear in the range of 10-60 µg/ml. researchgate.netresearchgate.net The methods have demonstrated good precision and accuracy and are suitable for determining this compound in syrup dosage form without interference from excipients. researchgate.netresearchgate.net Molar absorptivities were found to be 1.219 x 10³ and 3.485 x 10³ L mol⁻¹ cm⁻¹ for the two methods, respectively. researchgate.netresearchgate.net Sandell's sensitivities were 0.1557 and 0.2234 µg cm⁻², LOD values were 1.1231 and 0.1026, and LOQ values were 3.4035 and 0.3111 for the respective methods. researchgate.netresearchgate.net
Data Tables
Here are some interactive data tables summarizing key parameters from the research findings:
Table 1: Summary of RP-HPLC Methods for this compound
| Parameter | Stability-Indicating Method rasayanjournal.co.inresearchgate.net | Oxolamine Citrate Method rasayanjournal.co.in |
|---|---|---|
| Column | Intersil CN (250 x 4.6 mm, 5 µm) | Zodiac C18 (250 mm x 4.6 mm, 5 μm) |
| Mobile Phase | 0.1% Formic acid and acetonitrile (50:50 v/v) | Methanol, water, and acetonitrile (Isocratic) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Detection Wavelength | 292 nm | 245 nm |
| Run Time | 5 min | >3 min (Oxolamine citrate) |
| Retention Time | ~2.277 min | >3 min (Oxolamine citrate) |
Table 2: Summary of LC-MS/MS Method for this compound in Human Plasma researchgate.netjchps.com
| Parameter | Value |
|---|---|
| Column | Shim-pack ODS (150 mm × 4.6 mm i.d., 5 µm) |
| Mobile Phase | Methanol–water (98:2, v/v) |
| Ionization Source | Turbo-Ion spray (Positive mode) |
| Mass Analyzer | Triple quadrupole (MDS Sciex API 4000) |
| Quantification Mode | MRM |
| Precursor-Product Ions | OXP: 246.3 → 86.1 m/z |
| IS (Bromhexine): 377.3 → 263.9 m/z | |
| Validation Range | 0.5–60 ng/mL |
| LLOQ | 0.5 ng/mL |
| Run Time | 5.0 min |
Table 3: Summary of UV Spectrophotometric Methods for this compound using Acidic Dyes researchgate.netresearchgate.net
| Parameter | Method 1 (Tropeolineooo) | Method 2 (Bromothymol blue) |
|---|---|---|
| Complex Color | Yellow | Yellow |
| Maximum Absorbance | 430 nm | 485 nm |
| Linearity Range | 10-60 µg/ml | 10-60 µg/ml |
| Molar Absorptivity | 1.219 x 10³ L mol⁻¹ cm⁻¹ | 3.485 x 10³ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 0.1557 µg cm⁻² | 0.2234 µg cm⁻² |
| LOD | 1.1231 | 0.1026 |
Academic Research Significance of Oxolamine Phosphate
Established Synthetic Methodologies for 1,2,4-Oxadiazole Scaffolds
The 1,2,4-oxadiazole moiety is a key structural feature of oxolamine and is recognized as a bioisostere of amide and ester groups, offering hydrolytic stability. mdpi.com Its synthesis is a primary focus in the production of oxolamine and related compounds.
The most conventional and foundational method for synthesizing 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. nih.gov This process typically occurs in two main stages:
O-acylation of an amidoxime: An amidoxime is reacted with a carboxylic acid or one of its activated derivatives (such as an acyl chloride or anhydride). mdpi.comnih.gov This step is analogous to amide bond formation. mdpi.com
Intramolecular cyclodehydration: The resulting O-acyl amidoxime intermediate undergoes cyclization, usually upon heating, to form the 1,2,4-oxadiazole ring. nih.gov
A common route starts with a nitrile, which is converted to the corresponding amidoxime by reaction with hydroxylamine. nih.govias.ac.in This amidoxime is then coupled with a carboxylic acid derivative, followed by dehydrative cyclization to yield the final 3,5-disubstituted 1,2,4-oxadiazole. nih.govias.ac.in The synthesis of oxolamine itself can utilize benzonitrile as a starting material, which is converted to an amidoxime and subsequently reacted with a suitable carboxylic acid derivative to form the oxolamine structure. scispace.com
To improve the efficiency and reaction conditions of 1,2,4-oxadiazole synthesis, various catalysts have been introduced. A notable example is the use of silica-supported perchloric acid (HClO₄-SiO₂), which serves as a highly efficient, inexpensive, and reusable heterogeneous catalyst. tandfonline.comresearchgate.netcapes.gov.br This catalyst facilitates the rapid and high-yield synthesis of 1,2,4-oxadiazoles from amidoximes and acid anhydrides under solvent-free conditions. tandfonline.com The methodology has been explicitly and effectively utilized for the synthesis of oxolamine. tandfonline.com
Other catalysts reported for this transformation include:
Bases: Pyridine or sodium ethoxide can be used to promote the cyclization of O-acylamidoximes. nih.govclockss.org
Fluoride Salts: Tetrabutylammonium fluoride (TBAF) has been shown to improve the efficacy of the reaction between amidoximes and acyl chlorides. nih.gov
Graphene Oxide (GO): As a metal-free carbocatalyst, GO can play a dual role as a solid acid catalyst and an oxidizing agent in the synthesis of 1,2,4-oxadiazoles. nih.govrsc.org
The table below compares different catalytic systems used in 1,2,4-oxadiazole synthesis.
| Catalyst System | Reactants | Key Advantages | Reference |
| HClO₄-SiO₂ | Amidoxime, Acid Anhydride | High efficiency, Reusable, Solvent-free | tandfonline.com |
| Pyridine/TBAF | Amidoxime, Acyl Chloride | Improved efficacy | nih.gov |
| Graphene Oxide (GO) | Benzonitrile, Aldehyde | Metal-free, Dual catalytic activity | nih.govrsc.org |
| NaOH/DMSO | Amidoxime, Ester | Room temperature, One-pot | nih.gov |
In an effort to streamline the synthesis, reduce waste, and simplify purification, one-pot procedures have been developed. These methods combine multiple reaction steps into a single sequence without isolating intermediates. For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters can be achieved at room temperature using a superbase medium like NaOH/DMSO. nih.govresearchgate.net Another approach involves the reaction of aryl nitriles with hydroxylamine, followed by the addition of an acyl chloride in a one-pot manner to produce the oxadiazole. ias.ac.in
Green chemistry principles are advanced by using environmentally benign and recyclable catalysts. An example is the use of 4-(dimethylamino)pyridinium acetate, a recyclable bifunctional acid-base organocatalyst with ionic liquid characteristics, for the one-pot synthesis of 1,2,4-oxadiazoles from nitriles, hydroxylamine, and carboxylic acids. researchgate.net Metal-free catalysts like graphene oxide also contribute to greener synthetic routes by avoiding toxic transition metals. rsc.org
The application of microwave irradiation has significantly accelerated the synthesis of 1,2,4-oxadiazoles. nih.gov This technique often leads to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.govnih.gov
Key features of microwave-assisted synthesis include:
Rapid, One-Pot Reactions: Microwave energy can drive one-pot syntheses of 1,2,4-oxadiazoles from amidoximes and acyl chlorides efficiently, often under solvent-free conditions. clockss.orgnih.gov
Use with Polymer-Supported Reagents: Combining microwave heating with polymer-assisted solution-phase (PASP) synthesis allows for the use of excess reagents to drive reactions to completion, with easy removal by filtration. acs.org This method has proven to be general for a variety of alkyl and aryl carboxylic acids and amidoximes, often resulting in isolated yields greater than 85%. acs.org
High Conversion Rates: In many cases, microwave heating can achieve near-quantitative conversion of starting materials to the desired 1,2,4-oxadiazole product in as little as 15 minutes. acs.org
The following table provides examples of microwave-assisted synthesis of 1,2,4-oxadiazoles.
| Reactants | Reagents/Conditions | Time | Yield | Reference |
| Carboxylic Acid, Amidoxime | HBTU, PS-BEMP, MeCN, MW | 15 min | >85% | acs.org |
| Carboxylic Acid, Amidoxime | PS-Carbodiimide, HOBt, MW | 15 min | Variable | acs.org |
| Amidoxime, Acyl Chloride | Solvent-free, MW | Short | High | clockss.org |
Optimization of this compound Synthetic Processes
The key to this yield enhancement was the identification and control of impurities generated during the synthesis. ub.edu The industrial synthesis of oxolamine can be viewed as a multi-step batch process starting from benzonitrile. scispace.com
The general stages are:
Formation of an initial amidoxime intermediate from benzonitrile and hydroxylamine. scispace.com
Reaction with 3-chloropropionyl chloride to form a second intermediate. scispace.com
Reaction with diethylamine to form the oxolamine base. scispace.com
Reaction with a suitable acid (e.g., citric acid or phosphoric acid) to form the final salt, followed by crystallization. scispace.com
By analyzing and modifying the conditions at each stage to minimize side reactions and impurity formation, a substantial increase in the yield of the final product was achieved. This demonstrates that a deep understanding of the reaction mechanism and impurity profiles is the most effective strategy for enhancing the production yield of oxolamine. ub.edu
Impurity Identification and Control in this compound Synthesis
The control of impurities in the synthesis of this compound is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can originate from various sources, including starting materials, intermediates, by-products formed during the reaction, and degradation products. chula.ac.th A typical synthesis of Oxolamine involves a multi-step process, which provides several opportunities for impurity formation.
A common synthetic route to Oxolamine involves the reaction of benzamidoxime with 3-chloropropionyl chloride to form an intermediate, O-(3-chloropropionyl)benzamidoxime. This intermediate is then reacted with diethylamine, followed by salt formation with phosphoric acid to yield this compound. researchgate.net
Key strategies for impurity control include:
High-Purity Starting Materials: Ensuring the purity of raw materials like benzamidoxime and 3-chloropropionyl chloride is the first step in minimizing the carry-over of impurities into the final product.
Process Optimization: Careful control of reaction parameters such as temperature, pressure, reaction time, and stoichiometry is essential to minimize the formation of by-products.
In-Process Controls: Monitoring the reaction progress using analytical techniques like High-Performance Liquid Chromatography (HPLC) allows for the timely adjustment of parameters to control impurity levels.
Purification Techniques: Effective purification of intermediates and the final product through methods like crystallization, and washing is crucial for removing process-related impurities and by-products.
Forced Degradation Studies: These studies are conducted to identify potential degradation products that could form under various stress conditions (e.g., acid, base, oxidation, heat, light), helping to establish the stability profile of the drug substance. chula.ac.th
Analytical methods such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable tools for the identification, quantification, and control of impurities in this compound. mdpi.comnih.gov
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name/Structure | Type | Potential Origin |
| Benzamidoxime | Starting Material | Unreacted starting material carried through the synthesis. |
| 3-Chloropropionyl chloride | Starting Material | Unreacted starting material or its degradation products. |
| Diethylamine | Reagent | Excess or unreacted reagent from the second stage. |
| O-(3-chloropropionyl)benzamidoxime | Intermediate | Incomplete reaction during the formation of Oxolamine base. |
| Dimer of 3-phenyl-1,2,4-oxadiazole | By-product | Potential side reaction during the formation of the oxadiazole ring. |
| N-Oxide of Oxolamine | Degradation Product | Oxidation of the tertiary amine during synthesis or storage. |
Design and Synthesis of Novel this compound Analogs
The design and synthesis of novel analogs of this compound are driven by the desire to improve its therapeutic properties, such as enhancing its antitussive and anti-inflammatory activities, while potentially reducing any side effects. nih.gov This process is heavily reliant on understanding the structure-activity relationships (SAR) of the molecule.
Structure-Activity Relationship (SAR) Driven Analog Design
The chemical structure of Oxolamine, which is N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, contains several key features that are targets for modification in analog design: wikipedia.org
The 1,2,4-Oxadiazole Ring: This heterocyclic core is a crucial pharmacophore. ijpsjournal.com Its replacement with other five-membered heterocycles (e.g., 1,3,4-oxadiazole (B1194373), triazole, thiadiazole) or modification of its substitution pattern could lead to analogs with altered biological profiles. nih.gov
The Phenyl Ring at Position 3: The electronic and steric properties of the phenyl ring can be modulated by introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para). These changes can influence the molecule's interaction with its biological target. ijpsjournal.com
The Diethylaminoethyl Side Chain at Position 5: The nature of the amino group and the length of the ethyl chain are critical for activity. Modifications could include altering the alkyl groups on the nitrogen (e.g., from diethyl to dipropyl or incorporating them into a cyclic system like piperidine or morpholine) or changing the length of the linker between the oxadiazole ring and the amine.
SAR-driven design would involve the systematic synthesis of a library of analogs where each of these regions is modified. The resulting compounds would then be screened for their biological activity to build a comprehensive understanding of how each structural feature contributes to the desired therapeutic effects.
Exploration of Substituent Effects on Biological Activity of this compound Derivatives
The biological activity of Oxolamine derivatives can be significantly influenced by the nature and position of substituents on the core structure. While specific SAR studies on a wide range of Oxolamine analogs for antitussive activity are not extensively published in publicly available literature, general principles from related 1,2,4-oxadiazole and other heterocyclic compounds can provide valuable insights. ijpsjournal.commdpi.com
For instance, in studies of other 1,2,4-oxadiazole-containing compounds, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance certain biological activities. mdpi.com In the context of anti-inflammatory activity, which is a known property of Oxolamine, research on related 1,3,4-oxadiazole derivatives has demonstrated that substitutions on the aromatic rings are critical. For example, some studies have indicated that halogen substitutions, such as chlorine, on the phenyl ring can be important for anti-inflammatory potential. nih.gov
The following table illustrates hypothetical modifications to the Oxolamine structure and the potential impact on biological activity, based on general principles of medicinal chemistry and findings from related compound series.
Table 2: Hypothetical Substituent Effects on the Biological Activity of Oxolamine Derivatives
| Modification Site | Substituent | Predicted Effect on Activity | Rationale |
| Phenyl Ring (Position 4) | Electron-withdrawing group (e.g., -Cl, -CF₃) | Potentially increased anti-inflammatory activity | Electron-withdrawing groups can alter the electronic distribution of the molecule, potentially improving binding to target enzymes or receptors. mdpi.com |
| Phenyl Ring (Position 4) | Electron-donating group (e.g., -OCH₃, -CH₃) | Altered activity, potentially enhanced antitussive effect | Electron-donating groups may increase the basicity of the molecule or affect its metabolic stability. |
| Diethylamino Group | Replacement with a piperidine ring | Potentially altered potency and selectivity | Constraining the flexible diethylamino group into a rigid ring system can affect receptor binding and pharmacokinetic properties. |
| Ethyl Linker | Shortening or lengthening the chain | Likely decrease in activity | The two-carbon linker is often optimal for interaction with biological targets in this class of compounds. |
Advanced Studies on Antitussive Mechanisms of this compound
Oxolamine is primarily recognized for its efficacy as a cough suppressant patsnap.compatsnap.com. Its mechanism of action is multifaceted, involving both central and peripheral nervous system interactions to quell the cough reflex patsnap.com. The cough reflex itself is a complex process, initiated by the activation of afferent nerves in the airways which transmit signals to the cough center in the brainstem, leading to the efferent response of coughing nih.gov.
Differentiation of Peripheral Versus Central Mechanisms of Cough Reflex Modulation
Preclinical research indicates that this compound exerts its antitussive effects through a dual-action mechanism that targets both central and peripheral pathways patsnap.com.
Central Mechanism: Oxolamine is understood to act centrally by inhibiting the cough reflex directly within the medulla oblongata, a region of the brainstem that is crucial for regulating involuntary actions such as coughing patsnap.com. By dampening the signaling within this center, oxolamine reduces the urge to cough patsnap.comnih.gov.
Peripheral Mechanism: In addition to its central effects, oxolamine demonstrates significant peripheral activity through local anesthetic properties patsnap.compatsnap.com. It acts on the sensory nerve endings within the respiratory tract. By numbing these nerves, it decreases their sensitivity to irritants that would typically trigger a cough, thus preventing the initiation of the cough reflex at its source patsnap.compatsnap.com. This peripheral action distinguishes it from antitussives that act solely on the central nervous system patsnap.com.
This combination of central suppression and peripheral desensitization makes oxolamine an effective agent for managing cough patsnap.com.
Cellular and Molecular Pathways Modulating Respiratory Tract Sensitivity
The peripheral anesthetic action of oxolamine is key to its modulation of respiratory tract sensitivity. The cough reflex can be initiated by various stimuli activating sensory afferent nerves, including capsaicin-sensitive C-fibers and mechanoreceptors in the larynx and trachea nih.gov.
Oxolamine's local anesthetic effect is believed to reduce the excitability of these sensory neurons. By desensitizing the nerve endings in the respiratory mucosa, the compound effectively raises the threshold for cough induction by chemical or mechanical irritants. This action likely involves the modulation of ion channels on the neuronal membranes, which play a critical role in nerve depolarization and signal transmission, although the specific channels targeted by oxolamine have not been fully elucidated. The result is a reduction in the afferent signals ascending to the medullary cough center, thereby suppressing the reflex.
Dissection of Anti-Inflammatory Properties of this compound
Beyond its antitussive role, oxolamine possesses distinct anti-inflammatory properties that contribute to its therapeutic effect, particularly in respiratory conditions where inflammation is a common feature patsnap.compatsnap.comwikipedia.org. This activity helps to alleviate the underlying irritation that often perpetuates coughing patsnap.com.
Identification of Inflammatory Mediator Modulation by this compound
The anti-inflammatory effects of oxolamine are attributed to its ability to inhibit the release of certain inflammatory mediators patsnap.com. While the complete spectrum of its action is still under investigation, this modulation helps to reduce the inflammatory response in the respiratory tract patsnap.comnih.gov. In preclinical models, oxolamine citrate (B86180) has demonstrated a notable anti-inflammatory effect on the respiratory organs of guinea pigs nih.govmedchemexpress.com. One study highlighted its ability to protect pulmonary parenchyma and reduce inflammation levels, with an efficacy reported to be superior to that of Phenylbutazone medchemexpress.com.
Inflammation is a complex process involving a variety of lipid mediators, such as prostaglandins (B1171923) and leukotrienes, which are classic initiators of the acute inflammatory response nih.gov. The therapeutic action of oxolamine likely involves the downregulation of the synthesis or release of such pro-inflammatory molecules.
Table 1: Preclinical Anti-Inflammatory Effects of Oxolamine Citrate in Guinea Pigs
| Observed Effect | Finding | Reference Compound |
|---|---|---|
| Relative Lung Weight | Reduced | - |
| Inflammation Levels | Significantly Reduced | - |
| Pulmonary Parenchyma Protection | Protected from Emphysema | - |
| Comparative Efficacy | Superior to Phenylbutazone | Phenylbutazone |
Characterization of Specific Anti-Inflammatory Signaling Pathways
The precise anti-inflammatory signaling pathways modulated by this compound are not yet fully understood patsnap.com. The inflammatory cascade is governed by complex intracellular signaling networks. Key pathways that play a central role in orchestrating inflammatory responses include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of numerous pro-inflammatory genes, including cytokines and chemokines nih.govfrontiersin.org.
Future research into oxolamine's mechanism of action could investigate its potential interaction with these or other critical inflammatory signaling pathways, such as the JAK/STAT or PI3K pathways umn.edunih.gov. Elucidating these interactions would provide a more complete picture of its anti-inflammatory effects at the molecular level.
Molecular Target Identification and Binding Characterization of this compound
The identification of specific molecular targets is a crucial step in understanding the complete pharmacological profile of a compound. For this compound, the precise proteins or receptors to which it binds to exert its antitussive and anti-inflammatory effects have not been definitively identified in the available research.
Target identification often involves a range of techniques, including in vitro resistance generation coupled with whole-genome sequencing, chemoproteomic approaches, and biophysical assays that measure changes in protein stability upon ligand binding nih.gov. For instance, network pharmacology and molecular docking can be used to predict potential targets, which are then validated through cell-based assays mdpi.com. Similarly, thermodynamic characterization helps to understand the nature of the binding interaction between a compound and its target enzyme nih.gov.
Further investigation is required to pinpoint the molecular targets of oxolamine. Such studies would not only clarify its mechanism of action but could also pave the way for the development of new therapeutic agents with improved specificity and efficacy.
In Silico Approaches to Target Prediction (e.g., Molecular Docking Studies)
In silico computational methods are pivotal in modern drug discovery for predicting the interactions between a ligand, such as a drug molecule, and its biological target, typically a protein or nucleic acid. These approaches, including molecular docking and quantitative structure-activity relationship (QSAR) models, allow for the prediction of binding affinity, orientation of the molecule at the active site, and potential biological activity before extensive laboratory testing is undertaken mdpi.comnih.gov.
Molecular docking simulations are a primary tool in this field. They computationally place a ligand into the binding site of a target protein to determine the preferred binding mode and the strength of the interaction, often expressed as a binding energy score mdpi.comnih.gov. This technique provides insights at the atomic level, revealing potential hydrogen bonds and other interactions that stabilize the ligand-receptor complex mdpi.com. The process involves preparing 3D structures of both the ligand (e.g., oxolamine) and the target protein, often obtained from databases like the Protein Data Bank (PDB), and then using software to simulate the docking process mdpi.com.
For oxadiazole derivatives, the chemical class to which oxolamine belongs, molecular docking studies have been employed to predict their interaction with various enzymes. For instance, studies on N-amidoalkylated derivatives of 1,3,4-oxadiazole have used docking to model their inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, suggesting these compounds form stronger complexes compared to known inhibitors researchgate.net. Such computational analyses help in selecting the most promising candidates for further investigation researchgate.net. The ultimate goal of these in silico methods is to streamline the drug development process by identifying and prioritizing compounds with a high probability of desired biological activity mdpi.comnih.gov.
| Parameter | Description | Relevance in Target Prediction |
| Binding Energy (kcal/mol) | The calculated energy released when a ligand binds to its target receptor. A more negative value typically indicates a stronger, more stable interaction. | Predicts the affinity of the compound for the target protein. Lower binding energies suggest a higher likelihood of potent biological activity. nih.gov |
| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Key interactions that stabilize the ligand within the active site of the target protein, contributing to binding specificity and affinity. mdpi.com |
| Active Site | The specific region of a protein where a ligand binds and a chemical reaction occurs or a biological effect is initiated. | Docking simulations focus on placing the ligand within this site to predict its orientation and interaction with critical amino acid residues. mdpi.com |
| QSAR (Quantitative Structure-Activity Relationship) | Statistical models that correlate the physicochemical properties of molecules with their biological activities. | Used to predict the activity of new compounds based on the properties of existing molecules with known activities. mdpi.com |
In Vitro Assays for Enzyme Inhibition and Receptor Binding (e.g., Xanthine Oxidase, Acetylcholinesterase, Butyrylcholinesterase for related oxadiazoles)
While specific in vitro enzyme inhibition data for this compound is not extensively detailed in the available literature, studies on related oxadiazole compounds provide insight into the potential enzymatic targets of this chemical class. The oxadiazole scaffold is recognized for its role in the development of molecules with a wide range of biological activities, including anti-inflammatory and antimicrobial properties nih.gov.
Research into various oxadiazole derivatives has demonstrated their potential as enzyme inhibitors. For example, computational studies on certain 1,3,4-oxadiazole derivatives have predicted their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs researchgate.net. These in silico predictions are typically followed by in vitro assays to confirm and quantify the inhibitory activity.
In vitro assays are essential for validating the predictions made by computational models. These experiments measure the direct effect of a compound on a purified enzyme or receptor in a controlled laboratory setting. Common assays include determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Such studies are crucial for understanding the mechanism of action and for confirming the compound's potential as a therapeutic agent. For instance, oxazole (B20620) derivatives have been evaluated through molecular docking against proteins from pathogens like Treponema denticola and Porphyromonas gingivalis, showing better theoretical binding energies than some clinically used drugs, which warrants subsequent in vitro validation nih.govbioinformation.net.
Exploration of Interactions with Globular Proteins and Nucleic Acids
The interaction of small molecules with globular proteins and nucleic acids is fundamental to their pharmacological effects. Molecular docking is a key computational method used to simulate and predict these interactions mdpi.com. This technique models the binding of a ligand to a macromolecular target, which can be a globular protein (like an enzyme or receptor) or a nucleic acid (like DNA) mdpi.com.
For protein-ligand interactions, the simulation identifies the most stable binding conformation and calculates a binding energy, which indicates the affinity between the two molecules mdpi.com. The interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and electrostatic forces with the amino acid residues in the protein's active site mdpi.com. For example, docking studies with oxazole derivatives have shown interactions with the active sites of bacterial proteins, forming hydrogen bonds with key residues like glutamine, glutamic acid, and serine nih.gov.
While less common, interactions with nucleic acids are also a critical mechanism for certain drugs. Some molecules can intercalate between the base pairs of DNA or bind to its grooves, interfering with replication or transcription. Docking simulations can also be applied to protein-nucleic acid complexes to understand how a small molecule might modulate these interactions mdpi.com. The study of these binding events at a molecular level is crucial for elucidating the compound's mechanism of action and for designing more specific and effective therapeutic agents.
Evaluation of Other Potential Biological Activities and Molecular Roles
Investigation of Anti-Tuberculosis Potential of Related 1,2,4-Oxadiazole Scaffolds
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. The 1,2,4-oxadiazole scaffold has been identified as a promising chemical framework in the search for new drugs. This heterocyclic structure is a component of various compounds that have been synthesized and evaluated for a range of therapeutic activities.
Researchers have explored libraries of compounds containing the 1,2,4-oxadiazole ring for their antimycobacterial properties. These investigations typically involve screening the compounds against virulent strains of M. tuberculosis in vitro to determine their minimum inhibitory concentration (MIC). The MIC value represents the lowest concentration of the compound that prevents visible growth of the bacteria.
Further studies aim to elucidate the mechanism of action of these compounds. This can involve identifying the specific bacterial enzyme or cellular process that the molecule targets. Structure-activity relationship (SAR) studies are also conducted to understand how modifications to the chemical structure of the 1,2,4-oxadiazole derivatives affect their antitubercular activity. This knowledge guides the design of more potent and less toxic analogues. The versatility of the oxadiazole scaffold allows for chemical modifications that can optimize the pharmacological properties of the compounds, making it a valuable starting point for the development of new anti-tuberculosis drugs.
Elucidation of this compound's Role in Allergic Asthma Molecular Mechanisms
Oxolamine is primarily recognized for its effects on the respiratory system, particularly in conditions involving cough and inflammation. In the context of allergic asthma, its mechanism is linked to anti-inflammatory and peripheral antitussive actions. Allergic asthma is characterized by airway inflammation, bronchoconstriction, and airway hyperresponsiveness, often triggered by allergens.
The molecular mechanisms of oxolamine in this context involve the modulation of inflammatory pathways. It is thought to exert its effects by reducing the production or release of inflammatory mediators that are responsible for the pathological changes in the airways during an allergic response. These mediators include cytokines, chemokines, and other signaling molecules that recruit and activate inflammatory cells like eosinophils and mast cells.
By inhibiting these inflammatory cascades, oxolamine can help to alleviate the airway inflammation that is a hallmark of allergic asthma. This, in turn, can lead to a reduction in airway hyperresponsiveness and an improvement in respiratory function. The peripheral action of oxolamine distinguishes it from centrally acting antitussives, suggesting that it acts directly on the airways to reduce cough and inflammation rather than suppressing the cough reflex in the brain.
Preclinical Drug-Drug Interaction Studies Related to Hepatic Metabolism
Preclinical evaluation of a drug's metabolic profile is essential for predicting potential drug-drug interactions (DDIs). The liver is the primary site of drug metabolism, which is largely carried out by the cytochrome P450 (CYP) family of enzymes. In silico and in vitro methods are used to investigate how a compound like oxolamine is metabolized and whether it has the potential to inhibit or induce these critical enzymes.
In silico models can predict a compound's interaction with various CYP isoforms. For instance, computational studies on benzamide (B126) derivatives have predicted interactions with CYP3A4, CYP2C19, and CYP2C9, but not with CYP2D6 mdpi.com. These predictions provide an early indication of which metabolic pathways might be involved and the potential for DDIs. If a drug inhibits a specific CYP enzyme, it can slow the metabolism of other drugs that are substrates for the same enzyme, leading to increased plasma concentrations and potential toxicity. Conversely, if a drug induces a CYP enzyme, it can accelerate the metabolism of other drugs, potentially reducing their efficacy.
These computational predictions are then typically confirmed through in vitro studies using human liver microsomes or recombinant CYP enzymes. These experiments directly measure the extent to which the drug inhibits or is metabolized by specific CYP isoforms. Understanding the hepatic metabolism of this compound is crucial for identifying potential interactions with co-administered medications and ensuring its safe use in clinical practice.
Analytical Methodologies and Quality Control for Oxolamine Phosphate Research
Spectrophotometric Analytical Techniques for Oxolamine (B1678060) Phosphate (B84403)
Development of Colorimetric Assays (e.g., Ion Pair Complex Formation) for Oxolamine Phosphate
Colorimetric methods offer a simple and cost-effective approach for the estimation of this compound. These methods typically involve the formation of a colored complex between this compound and a suitable reagent, which can then be measured spectrophotometrically. For instance, spectrophotometric methods based on the formation of yellow-colored ion pair complexes with acidic dyes like Tropeolineooo (TPooo) and Bromothymol blue (BTB) have been developed for the estimation of this compound in bulk and formulations. researchgate.netresearchgate.net These methods exhibit maximum absorbance at specific wavelengths (430 nm for the complex with Tropeolineooo and 485 nm for the complex with Bromothymol blue). researchgate.net
Impurity Profiling and Degradation Product Analysis of this compound
Impurity profiling involves the identification and quantification of impurities present in a sample of this compound. Degradation product analysis focuses on identifying and quantifying substances that result from the breakdown of this compound under various stress conditions (e.g., acid, alkali, oxidation, heat, light). rasayanjournal.co.inresearchgate.net Stability-indicating analytical methods, such as the developed HPLC method, are capable of separating this compound from its degradation products. rasayanjournal.co.inresearchgate.net Forced degradation studies are performed to assess the inherent stability of the molecule and to ensure that the analytical method can accurately quantify the intact drug in the presence of its degradation products. rasayanjournal.co.inresearchgate.net this compound has been found to degrade significantly under alkali hydrolysis and to a lesser extent under other stress conditions. rasayanjournal.co.in The development of analytical methods that can effectively separate and quantify these degradation products is crucial for quality control and stability studies. rasayanjournal.co.inresearchgate.net
Forced Degradation Studies for Stability Assessment
Forced degradation studies are an essential part of stability assessment for pharmaceutical compounds. researchgate.netrasayanjournal.co.insphinxsai.com These studies involve subjecting the drug substance or drug product to various stress conditions to determine its inherent stability and to generate degradation products. researchgate.netrasayanjournal.co.insphinxsai.com The data obtained from forced degradation studies are crucial for developing stability-indicating analytical methods, understanding degradation pathways, and establishing appropriate storage conditions and shelf life. researchgate.netrasayanjournal.co.insphinxsai.com
Common stress conditions applied in forced degradation studies include exposure to acidic, alkaline, oxidative, photolytic, and thermal environments. sphinxsai.cominnovareacademics.innih.gov For this compound, forced degradation studies have been performed on oral syrup samples to demonstrate the stability-indicating power of developed HPLC methods. researchgate.netrasayanjournal.co.in Studies have shown that this compound can degrade significantly under certain conditions, such as alkali hydrolysis, while showing less degradation under other stress conditions. researchgate.net
A stability-indicating method is capable of accurately quantifying the intact drug substance in the presence of its degradation products, excipients, and impurities. researchgate.netrasayanjournal.co.insphinxsai.com The development of such a method for this compound ensures that the assay results are unaffected by the presence of degradation products, confirming the specificity and reliability of the method for stability testing. researchgate.netrasayanjournal.co.in
While specific quantitative data on degradation percentages under various conditions for this compound is not extensively detailed across all search results, the principle of forced degradation involves monitoring the decrease in the parent drug concentration and the appearance of degradation peaks over time under accelerated stress. sphinxsai.com
Below is a conceptual table illustrating typical forced degradation conditions and the type of data that would be generated:
| Stress Condition | Example Reagents/Conditions | Expected Outcome (Conceptual) | Analytical Observation (Conceptual) |
| Acid Hydrolysis | e.g., 0.1 M HCl, elevated temperature, time | Degradation | Decrease in parent peak, new peaks |
| Alkali Hydrolysis | e.g., 0.1 M NaOH, elevated temperature, time | Significant Degradation | Significant decrease in parent peak, multiple new peaks |
| Oxidation | e.g., H₂O₂, room temperature, time | Degradation | Decrease in parent peak, new peaks |
| Thermal | e.g., dry heat, elevated temperature, time | Potential Degradation | Decrease in parent peak, new peaks |
| Photolytic | e.g., UV light exposure, time | Potential Degradation | Decrease in parent peak, new peaks |
The stability of this compound standard and syrup sample solutions has also been determined by storing them at room temperature for various periods, with peak areas checked over time to assess stability. rasayanjournal.co.in
Identification and Characterization of Synthesis-Related Impurities
The identification and characterization of synthesis-related impurities are critical aspects of quality control for pharmaceutical substances. Impurities can arise from the synthesis process, raw materials, or degradation of the drug substance. ajptr.com Controlling impurities is essential to ensure the safety and efficacy of the final drug product. Regulatory guidelines emphasize the need to identify, characterize, and quantify impurities in drug substances and drug products. ajptr.com
Analytical methods, particularly chromatographic techniques coupled with mass spectrometry, are powerful tools for the identification and characterization of impurities. jchps.comresearchgate.netacgpubs.org LC-MS/MS, for instance, can provide both separation and structural information, aiding in the elucidation of impurity structures. jchps.comresearchgate.netacgpubs.org
While the provided search results mention the importance of analyzing this compound in the presence of its stress degradants and the need for stability-indicating methods that separate the drug from impurities, detailed information on the specific synthesis-related impurities of this compound and their characterization is limited. researchgate.netrasayanjournal.co.inajptr.com However, the general principles of impurity profiling and characterization in the pharmaceutical industry apply to this compound. ajptr.com
Impurity profiling involves identifying and quantifying impurities present in a drug substance batch. ajptr.com When new impurities are observed, for example, due to changes in the synthesis or manufacturing process, it may be necessary to isolate and characterize them. ajptr.com Techniques such as hyphenated methods (e.g., LC-MS, GC-MS) are valuable for this purpose. ajptr.comacgpubs.org Characterization may involve determining the chemical structure of the impurity using spectroscopic techniques like NMR and Mass Spectrometry. The availability of authentic impurity standards is also beneficial for routine monitoring. ajptr.com
Reference standards, including isotope-labeled standards, are used in impurity analysis. pharmaffiliates.com Companies specialize in providing such standards for custom synthesis and impurity analysis in pharmaceutical applications. pharmaffiliates.com
The development of selective analytical methods is necessary to monitor impurities effectively. ajptr.com For this compound, analytical methods capable of separating the drug from its potential impurities and degradation products are crucial for quality control. researchgate.netrasayanjournal.co.in
Q & A
Q. What pharmacological mechanisms underlie oxolamine phosphate’s antitussive (cough-suppressing) effects, and how are these mechanisms experimentally validated?
this compound’s peripheral action is studied using in vitro receptor binding assays (e.g., targeting airway sensory neurons) and in vivo animal models (e.g., guinea pig cough induction via citric acid exposure). Methodologies include measuring cough frequency reduction post-administration and analyzing inflammatory mediators (e.g., prostaglandins) in bronchoalveolar lavage fluid . Dose-response curves and control groups (e.g., placebo or comparator drugs like codeine) are critical for validating specificity .
Q. Which analytical techniques are validated for quantifying this compound in biological matrices, and what are their limitations?
Densitometric thin-layer chromatography (TLC) is used for purity assessment, while spectrophotometric methods (e.g., vanadate-molybdate reagent) quantify phosphate content via colorimetric analysis . High-performance liquid chromatography (HPLC) with UV detection offers higher sensitivity for pharmacokinetic studies but requires optimization of mobile phases and column selection to resolve metabolites . Cross-validation with mass spectrometry (LC-MS/MS) is recommended to address matrix interference in plasma or tissue samples .
Q. What standardized protocols exist for evaluating this compound’s acute toxicity in preclinical studies?
OECD Guidelines 423 (Acute Oral Toxicity) and 407 (Repeated Dose 28-Day Toxicity) are commonly followed. These include dose escalation in rodents, histopathological examination of organs (e.g., liver, kidneys), and hematological profiling. In vitro cytotoxicity assays (e.g., MTT assay on hepatocyte cell lines) provide preliminary data on cellular toxicity thresholds .
Advanced Research Questions
Q. How do gender-specific metabolic differences impact this compound’s pharmacokinetics, and how can study designs account for this variability?
Gender differences in cytochrome P450 (CYP) enzyme activity (e.g., CYP2B1 inhibition in male rats) significantly alter drug clearance rates . Researchers should use stratified randomization in animal studies and employ population pharmacokinetic models (e.g., nonlinear mixed-effects modeling) to quantify sex-based variability. Parallel cohorts with hormonal manipulation (e.g., gonadectomy) can isolate endocrine influences .
Q. What methodological challenges arise when reconciling contradictory data on this compound’s efficacy versus adverse effects (e.g., hallucinations in pediatric populations)?
Contradictions often stem from heterogeneous clinical trial designs (e.g., varying dosing regimens or patient inclusion criteria). Meta-analyses using PRISMA guidelines can harmonize data, while Bayesian statistical models assess the probability of adverse events across subgroups . Confounding factors like drug interactions (e.g., with warfarin) must be controlled via in vitro CYP inhibition assays and therapeutic drug monitoring .
Q. How can hysteresis effects in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling be minimized during experimental design?
Hysteresis (time-dependent disconnect between plasma concentration and effect) is addressed by frequent sampling during absorption/distribution phases and using effect-compartment models to account for delayed receptor binding. Intravenous microdialysis in target tissues (e.g., lung) provides real-time concentration data, reducing modeling uncertainty .
Methodological Considerations from Key Studies
- Analytical Reproducibility : Spectrophotometric phosphate quantification requires strict pH control (pH 2–3) during vanadate-molybdate reagent preparation to avoid nonlinear calibration curves .
- Statistical Rigor : For pharmacokinetic studies, report slope ± standard error (e.g., via LINEST function in Excel) and use 95% confidence intervals to validate regression models .
- Toxicological Extrapolation : When extrapolating organophosphate class data to this compound, clarify structural dissimilarities (e.g., lack of acetylcholinesterase inhibition) to avoid mechanistic overgeneralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
